![molecular formula C73H50N2 B3087463 2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene CAS No. 1174006-39-3](/img/structure/B3087463.png)

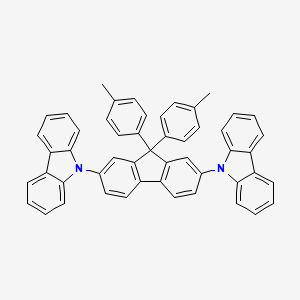

2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene

Overview

Description

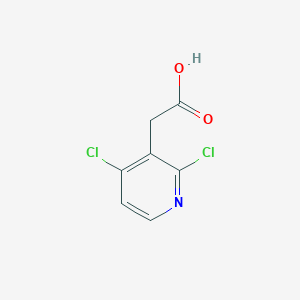

“2,2’-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene” is a chemical compound with the molecular formula C73H50N2 . It has a molecular weight of 955.1915 .

Molecular Structure Analysis

The molecular structure of “2,2’-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene” consists of a spiro-bifluorene core with bis(biphenyl-4-yl)amino groups attached at the 2 and 2’ positions .Scientific Research Applications

Electronic Structure and Optical Properties

Spirobifluorene derivatives are studied for their unique electronic structure and optical properties, making them suitable for applications in electroluminescent devices. Research on propeller-shaped spiro molecules reveals that their electronic and optical properties can be largely deduced by considering a single branch of the molecule. This characteristic suggests potential uses in designing materials with specific electronic and photonic behaviors (Johansson et al., 1997).

Organosolubility and Optical Transparency in Polyimides

Spirobifluorene derivatives have been incorporated into novel polyimides, demonstrating enhanced organosolubility and optical transparency. These properties are crucial for producing materials that are both easily processable and effective in optoelectronic applications (Zhang et al., 2010).

Hole-Transporting Materials for Solar Cells

Spirobifluorene-based compounds have been investigated as hole-transporting materials (HTMs) in perovskite solar cells, with some derivatives achieving power conversion efficiencies rivaling those of more traditional HTMs. This research underscores the potential of spirobifluorene derivatives in enhancing the efficiency and reducing the cost of solar cell technology (Li et al., 2014).

Enhanced Solubility and Thermal Stability in Polymers

The introduction of spirobifluorene moieties into polymeric backbones has been shown to significantly increase the solubility and thermal stability of the resulting polymers. These features are desirable for high-performance materials applications, including flexible electronics and high-temperature resistant materials (Kim et al., 2005).

Organic Phototransistors and Light-Emitting Devices

Organic phototransistors based on spiro-conjugated molecules demonstrate enhanced charge carrier density and sensitivity to ultraviolet light, indicating potential applications in sensor technology and optoelectronic devices (Saragi et al., 2004).

Mechanism of Action

Target of Action

The primary target of 2,2’-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene, also known as Spiro-DBP It’s known that this compound is used in the field of optoelectronics, specifically in organic light-emitting diodes (oleds) . In this context, Spiro-DBP likely interacts with other materials in the OLED to facilitate electron transport and light emission.

Mode of Action

This is based on its classification as a Hole Transport / Electron Blocking Layer (HTL / EBL) material .

Action Environment

The action of Spiro-DBP in an OLED is influenced by various environmental factors. For instance, the efficiency and stability of the OLED can be affected by temperature, humidity, and the presence of oxygen . .

Properties

IUPAC Name |

2-N,2-N,2-N',2-N'-tetrakis(4-phenylphenyl)-9,9'-spirobi[fluorene]-2,2'-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H50N2/c1-5-17-51(18-6-1)55-29-37-59(38-30-55)74(60-39-31-56(32-40-60)52-19-7-2-8-20-52)63-45-47-67-65-25-13-15-27-69(65)73(71(67)49-63)70-28-16-14-26-66(70)68-48-46-64(50-72(68)73)75(61-41-33-57(34-42-61)53-21-9-3-10-22-53)62-43-35-58(36-44-62)54-23-11-4-12-24-54/h1-50H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSABTOENVKMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C68C9=CC=CC=C9C1=C8C=C(C=C1)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H50N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

955.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087409.png)

![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)

![(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B3087422.png)

![N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine](/img/structure/B3087454.png)

![(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3087458.png)